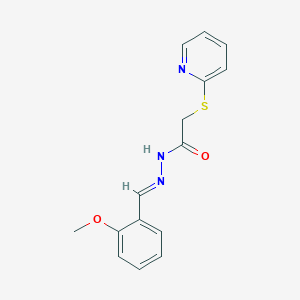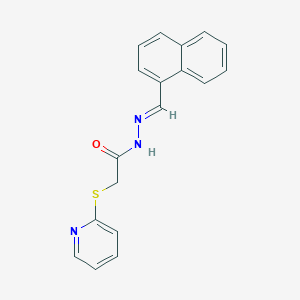![molecular formula C12H16N4OS2 B3833861 N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B3833861.png)
N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide
Descripción general
Descripción
1,3,4-Thiadiazole is a heterocyclic compound that consists of a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . It is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives often involves the reaction of an appropriate precursor with hydrazonoyl chlorides .Molecular Structure Analysis
The molecular structure of a 1,3,4-thiadiazole derivative is responsible for its various pharmacological activities. The presence of the =N-C-S- moiety and the strong aromaticity of the ring are believed to provide low toxicity and great in vivo stability .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,4-thiadiazole derivatives can vary widely depending on their specific structure. For example, 5-Methyl-1,3,4-thiadiazol-2-ol is a solid with a molecular weight of 116.14 .Mecanismo De Acción
Safety and Hazards
The safety and hazards associated with 1,3,4-thiadiazole derivatives can vary widely depending on their specific structure. For example, 5-Methyl-1,3,4-thiadiazol-2-ol is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it is harmful if swallowed .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4OS2/c1-3-11-15-16-12(19-11)6-13-10(17)5-4-9-8(2)14-7-18-9/h7H,3-6H2,1-2H3,(H,13,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUUDZWWILPHXCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)CNC(=O)CCC2=C(N=CS2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-{[4-(1-azepanyl)butyl]thio}phenol hydrochloride](/img/structure/B3833808.png)

![2,2,3,3-tetrafluoropropyl 4-[(4-iodophenyl)amino]-4-oxo-2-butenoate](/img/structure/B3833814.png)




![N-1,3-benzodioxol-5-yl-1-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinamine](/img/structure/B3833862.png)
![4-({1-[(1-furo[3,2-c]pyridin-4-yl-4-piperidinyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)-2-piperazinone bis(trifluoroacetate)](/img/structure/B3833873.png)
![N-[2-(acetylamino)-3-phenylacryloyl]valine](/img/structure/B3833888.png)
![3-(5-methoxy-2-furyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3833890.png)
![N-[2-(acetylamino)-3-phenylacryloyl]methionine](/img/structure/B3833899.png)